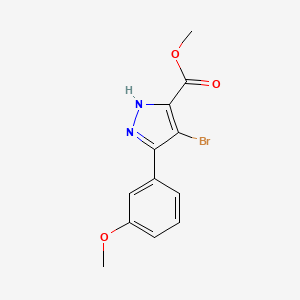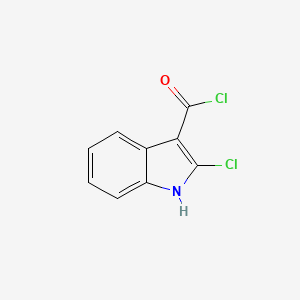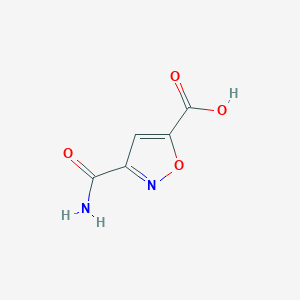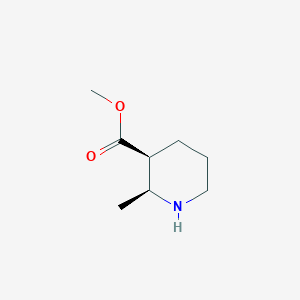
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Processes
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline has been synthesized through various processes. Zhang Qingwen (2011) developed a practical synthesis process for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol. This process achieved an overall yield of 82% and is characterized by the use of cheap, readily available materials, robustness, and a lesser waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).
Metabolic Studies
Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats. They discovered that when orally administered, it was eliminated in the urine as 2-amino-4-chloro-5-fluorophenyl sulphate. This research provided insight into the biotransformation pathways of this compound in mammals (Baldwin & Hutson, 1980).
Hydrogenation Studies
Liang Wen-xia (2014) focused on synthesizing 3-Chloro-4-fluoro aniline from 3-chloro-4-fluoride nitrobenzene using a Pt-Cu-S / C catalyst. The study found high catalytic activity and selectivity, achieving a 98% yield and a purity of over 99.5% under specific conditions (Liang Wen-xia, 2014).
Analytical Chemistry
In analytical chemistry, Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method for determining 3-chloro-4-(3-fluorobenzyloxy)-aniline in lapatinib ditosylate. This method proved suitable for this purpose, highlighting its application in pharmaceutical analysis (Chen Jian-dong et al., 2015).
Polymer Chemistry
In polymer chemistry, Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, showing their potential for fluorescent properties. This work indicates the application of such compounds in the development of materials with specific optical characteristics (Buruianǎ et al., 2005).
Spectroscopic Properties
A theoretical study by Aziz et al. (2018) on 3-Chloro-4-fluoro-aniline aimed to compute its spectroscopic properties using quantum calculations. This research is useful for predicting the properties of complex aniline precursors, which can benefit the analysis and development of new materials (Aziz et al., 2018).
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-11(2)20-16-6-4-3-5-12(16)10-19-13-7-8-15(18)14(17)9-13/h3-9,11,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWSHPUUOLJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)

![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)





